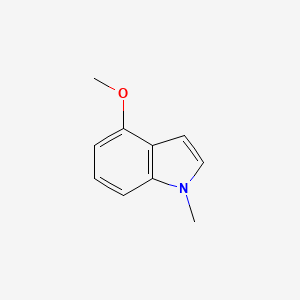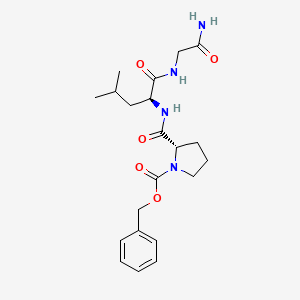
N-Methyl-DL-glutamic acid
Übersicht
Beschreibung
N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid where a methyl group has been added to the amino group . It is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .
Synthesis Analysis
N-Methyl-DL-glutamic acid is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Molecular Structure Analysis
The empirical formula of N-Methyl-DL-glutamic acid is C6H11NO4 . Its molecular weight is 161.16 . The SMILES string representation is CNC(CCC(O)=O)C(O)=O .Chemical Reactions Analysis
N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Physical And Chemical Properties Analysis
N-Methyl-DL-glutamic acid is a solid substance . It should be stored at a temperature below -20°C .Wissenschaftliche Forschungsanwendungen
Intermediate in Methane Metabolism
N-Methyl-L-glutamic acid, a chemical derivative of glutamic acid, is an intermediate in methane metabolism . It is produced biosynthetically from methylamine and glutamic acid by the enzyme methylamine—glutamate N -methyltransferase .
Cytotoxic Amino Acid Derivative
N-Methyl-DL-glutamic acid is known to be a cytotoxic amino acid derivative . This property could potentially be explored for applications in cancer research and treatment .
Enhancement of Bacterial Nanocellulose Production
In a study, γ-Polyglutamic acid (γ-PGA), a derivative of N-Methyl-DL-glutamic acid, was used to enhance the production of bacterial nanocellulose (BNC) under agitated culture conditions . The addition of γ-PGA resulted in significant improvements in BNC production .
Production of Thicker BNC Fibers
The addition of γ-PGA not only increased the production of BNC but also resulted in the production of thicker BNC fibers . This could have potential applications in the production of advanced functional bionanocomposites .
Improvement of Glucose Conversion Rate in BNC Fermentation
The use of γ-PGA as a medium additive improved the glucose conversion rate in BNC fermentation . This could potentially lead to more efficient and cost-effective production methods for BNC .
Drug Delivery Applications
Poly-γ-glutamic acid, a derivative of N-Methyl-DL-glutamic acid, has been used in drug delivery applications . This could potentially lead to the development of more effective and targeted drug delivery systems .
Safety And Hazards
Contact with skin and eyes should be avoided. Inhalation or ingestion of the dust should be prevented. If swallowed, immediate medical assistance should be sought .
Relevant Papers For more detailed information, you may want to refer to the following peer-reviewed papers and technical documents available at Sigma-Aldrich .
Eigenschaften
IUPAC Name |
2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986911 | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-DL-glutamic acid | |
CAS RN |
35989-16-3, 6753-62-4 | |
| Record name | N-Methylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 35989-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Methyl-DL-glutamic acid interact with neuronal receptors compared to other glutamic acid derivatives?
A1: While N-Methyl-DL-glutamic acid itself shows weak agonist activity on rat cortical neurons, its structural analog, homoquinolinic acid, exhibits potent excitatory effects comparable to N-methyl-d-aspartate (NMDA) []. This suggests that the specific structural conformation of N-Methyl-DL-glutamic acid might hinder its binding affinity to the NMDA receptor, compared to homoquinolinic acid which possesses a more favorable rigid structure for interaction.
Q2: What is the structural characterization of N-Methyl-DL-glutamic acid in its solid state?
A2: N-Methyl-DL-glutamic acid exists in a zwitterionic form in its solid state, confirmed by single-crystal X-ray crystallography and infrared spectroscopy []. This means the molecule carries both positive and negative charges internally, with a protonated amino group and a deprotonated carboxyl group. The crystal structure reveals a three-dimensional network formed by intermolecular hydrogen bonds involving the carboxylate and the protons on the N-atom [].
Q3: Does N-Methyl-DL-glutamic acid influence calcium mobilization in neuronal membranes?
A3: While acidic amino acids, in general, demonstrate the ability to mobilize membrane-bound calcium in synaptosomes, N-Methyl-DL-glutamic acid exhibits lower potency compared to L-aspartic acid or L-glutamic acid []. Interestingly, its potency is comparable to N-Methyl-DL-aspartic acid, suggesting that N-methylation might play a role in modulating the calcium mobilization potential of these amino acids []. This finding suggests a potential role of N-Methyl-DL-glutamic acid in modulating neuronal excitability, although further research is needed to fully elucidate its specific mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)











